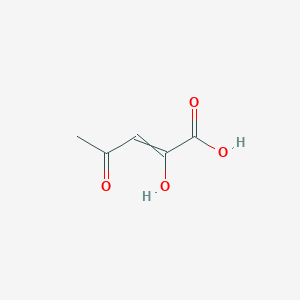

2-Hydroxy-4-oxopent-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

160428-94-4 |

|---|---|

Molecular Formula |

C5H6O4 |

Molecular Weight |

130.1 g/mol |

IUPAC Name |

2-hydroxy-4-oxopent-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2,7H,1H3,(H,8,9) |

InChI Key |

KRVSJZNRBRLLBG-UHFFFAOYSA-N |

SMILES |

CC(=O)C=C(C(=O)O)O |

Canonical SMILES |

CC(=O)C=C(C(=O)O)O |

Synonyms |

2-Pentenoic acid, 2-hydroxy-4-oxo- (9CI) |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Transformations

Microbial Degradation Pathways of Aromatic Compounds

Microorganisms have evolved sophisticated enzymatic machinery to break down complex aromatic molecules, which are often environmental pollutants. 2-Hydroxy-4-oxopent-2-enoic acid emerges as a key metabolite in these catabolic routes, facilitating the conversion of aromatic rings into central metabolic intermediates.

The breakdown of catechol and its derivatives is a cornerstone of aerobic aromatic degradation. This compound plays a crucial role in the meta-cleavage pathway, one of the two major routes for catechol catabolism. researchgate.net

In the meta-cleavage pathway, catechol 2,3-dioxygenase cleaves the aromatic ring of catechol to produce 2-hydroxymuconic semialdehyde. nih.govnih.gov This product is then further metabolized through either a hydrolytic or a dehydrogenative branch. nih.gov In the dehydrogenative route, a series of enzymatic reactions, including oxidation and decarboxylation, leads to the formation of 2-hydroxypent-2,4-dienoate, the enol tautomer of 2-oxopent-4-enoate (B1242333). nih.govnih.gov This unstable intermediate is a direct precursor to this compound. nih.govnih.govnih.gov The formation of a complex between the enzymes 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase is thought to ensure the efficient and controlled conversion of this chemically labile intermediate. nih.govnih.gov

The meta-cleavage pathway is not limited to catechol and is involved in the degradation of a wide array of aromatic compounds, including:

Benzoate wikipedia.org

Biphenyl wikipedia.org

Toluene and xylene wikipedia.org

Fluorene wikipedia.org

Carbazole wikipedia.org

Ethylbenzene and styrene (B11656) wikipedia.org

Phenol nih.gov

The enzyme 2-oxopent-4-enoate hydratase (also known as 2-hydroxypent-2,4-dienoate hydratase) catalyzes the hydration of 2-hydroxypent-2,4-dienoate to 4-hydroxy-2-oxopentanoate (B1241807). wikipedia.orgexpasy.orgcreative-enzymes.com This enzyme belongs to the hydro-lyase family, which cleaves carbon-oxygen bonds. wikipedia.org It was initially thought that the substrate for this enzyme was 2-oxopent-4-enoate, but later studies revealed that the actual substrate is its enol tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. expasy.org The product, 4-hydroxy-2-oxopentanoate, is then cleaved by an aldolase (B8822740) to yield pyruvate (B1213749) and acetaldehyde, which can enter central metabolic pathways. nih.gov

Table 1: Enzymes Involved in the Formation and Transformation of this compound in the meta-Cleavage Pathway

| Enzyme | EC Number | Reaction |

| Catechol 2,3-dioxygenase | 1.13.11.2 | Catechol + O₂ → 2-Hydroxymuconate semialdehyde |

| 2-Hydroxymuconate-semialdehyde dehydrogenase | 1.2.1.- | 2-Hydroxymuconate semialdehyde + NAD⁺ → 2-Hydroxymuconate + NADH + H⁺ |

| 4-Oxalocrotonate decarboxylase | 4.1.1.77 | 4-Oxalocrotonate → 2-Oxopent-4-enoate + CO₂ |

| 2-Oxopent-4-enoate hydratase | 4.2.1.80 | 4-Hydroxy-2-oxopentanoate ⇌ 2-Oxopent-4-enoate + H₂O wikipedia.org |

| 4-Hydroxy-2-oxovalerate aldolase | 4.1.3.39 | 4-Hydroxy-2-oxovalerate → Acetaldehyde + Pyruvate |

Data sourced from multiple studies. nih.govwikipedia.org

Microbial degradation of phenylpropionic acids, which can be derived from the metabolism of L-phenylalanine by gut bacteria, also intersects with pathways involving related intermediates. nih.gov While the direct involvement of this compound is less characterized in this specific context, the breakdown of the aromatic ring of these compounds ultimately converges on central pathways like the catechol meta-cleavage pathway. genome.jp

The biodegradation of coumarins, a class of plant secondary metabolites, provides another example of the central role of these catabolic pathways. For instance, the soil bacterium Pseudomonas mandelii 7HK4 degrades 7-hydroxycoumarin (umbelliferone) via the formation of 3-(2,4-dihydroxyphenyl)propionic acid. nih.gov The subsequent degradation of this intermediate likely proceeds through ring cleavage and the formation of intermediates common to the meta-cleavage pathway, underscoring the broad relevance of this metabolic sequence in the breakdown of diverse hydroxylated aromatic structures. nih.govresearchgate.net

The microbial degradation pathways in which this compound is an intermediate are fundamental to environmental bioremediation. These pathways enable microorganisms to break down a variety of pollutants, including phenolic compounds and chlorinated herbicides. nih.govfao.org For example, bacteria like Acinetobacter lwoffii NL1 have been shown to efficiently degrade phenol, a common industrial pollutant, utilizing the meta-cleavage pathway. nih.gov The robustness of these pathways makes them attractive for cleaning up contaminated environments.

Table 2: Research Findings on the Role of this compound and Related Pathways

| Organism/System | Compound Degraded | Key Pathway/Enzyme | Finding |

| Pseudomonas putida | Catechol | meta-Cleavage pathway | Physically associated enzymes produce and metabolize the unstable intermediate 2-hydroxypent-2,4-dienoate. nih.govnih.gov |

| Pseudomonas reinekei MT1 | 2,3-Dihydroxybenzoate | Novel meta-cleavage pathway | A chimeric pathway where the initial enzymes are related to 2,3-dihydroxy-p-cumate degradation, and subsequent steps are related to catechol degradation. asm.org |

| Pseudomonas mandelii 7HK4 | 7-Hydroxycoumarin | Coumarin degradation | Degrades 7-hydroxycoumarin via 3-(2,4-dihydroxyphenyl)propionic acid, linking to aromatic degradation pathways. nih.gov |

| Acinetobacter lwoffii NL1 | Phenol | meta-Cleavage pathway | Efficiently degrades phenol, demonstrating the importance of this pathway in bioremediation. nih.gov |

Role in the Catabolism of Catechol and Substituted Phenols

Role in Biosynthesis of Primary and Secondary Metabolites

The potential for this compound to serve as a building block for more complex molecules is an area of ongoing research. Below, we explore the hypothetical and investigated roles of this compound in the biosynthesis of specific classes of natural products.

Cyclopropyl-containing amino acids are a fascinating class of non-proteinogenic amino acids found in a variety of natural products with interesting biological activities. The formation of the highly strained cyclopropane (B1198618) ring is a chemically challenging transformation.

Extensive research into the biosynthesis of these amino acids has revealed that the primary and most well-documented mechanism for cyclopropane ring formation in biological systems involves the utilization of S-adenosylmethionine (SAM) as a methyl donor, followed by an intramolecular cyclization reaction. nih.govnih.gov In this process, a methyl group from SAM is transferred to a double bond in a precursor molecule, generating a carbocationic intermediate which then undergoes ring closure. Another established mechanism involves the intramolecular cyclization of intermediates that have been activated by chlorination or phosphorylation. nih.gov

Despite the structural features of this compound, which includes a reactive enoic acid moiety, a comprehensive review of the current scientific literature does not provide evidence for its direct involvement as a precursor in the biosynthesis of cyclopropyl-containing amino acids. The established biosynthetic pathways for well-known cyclopropyl (B3062369) amino acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene, proceed via the cyclization of S-adenosylmethionine. nih.govwikipedia.org

Table 1: Established Precursors and Mechanisms in Cyclopropyl Amino Acid Biosynthesis

| Precursor/Mechanism | Description | Key Enzyme Classes | Example Product |

| S-Adenosylmethionine (SAM) | Donation of a methyl group to a double bond, followed by intramolecular cyclization. nih.govnih.gov | SAM-dependent methyltransferases, Cyclases | 1-Aminocyclopropane-1-carboxylic acid (ACC) nih.govwikipedia.org |

| Intramolecular Cyclization of Activated Intermediates | Cyclization of precursors activated by functional groups such as halides or phosphates. nih.gov | Halogenases, Kinases, Cyclases | Coronatine nih.gov |

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. They are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of polyketides proceeds through the sequential condensation of small carboxylic acid units, known as extender units.

The most common extender units utilized by PKSs are derived from simple, primary metabolites such as malonyl-CoA and methylmalonyl-CoA. nih.govresearchgate.net These units are responsible for building the carbon backbone of the polyketide chain. While PKSs exhibit some flexibility in the extender units they can incorporate, the involvement of more complex C5 precursors like derivatives of this compound is not a commonly observed phenomenon.

A thorough search of the scientific literature does not reveal any characterized polyketide biosynthetic pathways that utilize this compound or its direct derivatives as extender units. The focus of research in polyketide biosynthesis has been on the well-established C2, C3, and C4 building blocks and the enzymatic machinery that controls their incorporation and subsequent modification. nih.govresearchgate.net

Table 2: Common Extender Units in Polyketide Biosynthesis

| Extender Unit | Originating Precursor | Carbon Atoms Added | Example Polyketide |

| Malonyl-CoA | Acetyl-CoA | 2 | Erythromycin |

| Methylmalonyl-CoA | Propionyl-CoA | 3 | Erythromycin |

| Ethylmalonyl-CoA | Butyryl-CoA | 4 | Avermectin |

Enzymology and Mechanistic Insights into 2 Hydroxy 4 Oxopent 2 Enoic Acid Transformations

Characterization of Enzymes Interacting with 2-Hydroxy-4-oxopent-2-enoic Acid and its Tautomers

The enzymatic conversion of this compound and its tautomers is primarily carried out by a duo of enzymes: 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate (B1242333) hydratase. These enzymes often form a complex to ensure the efficient and controlled processing of a chemically labile intermediate.

Kinetic Parameters and Substrate Specificity of Hydrolases and Hydratases

The enzyme responsible for the hydration of the enol tautomer of this compound is 2-oxopent-4-enoate hydratase (EC 4.2.1.80), also known as vinylpyruvate hydratase (VPH). It was initially thought that the substrate for this enzyme was the keto form, 2-oxopent-4-enoate. expasy.org However, subsequent studies revealed that the actual substrate is its enol tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. expasy.orggenome.jp This highlights the enzyme's high degree of substrate specificity. The hydratase also demonstrates stereospecificity, acting on the (S)-enantiomer of 4-hydroxy-2-oxopentanoate (B1241807). expasy.orguniprot.org It can also act on cis-2-oxohex-4-enoate, albeit at a slower rate, but is inactive towards the trans-isomer. expasy.org

In many bacteria, such as Pseudomonas putida, 2-oxopent-4-enoate hydratase (designated as XylJ or VPH) forms a complex with 4-oxalocrotonate decarboxylase (EC 4.1.1.77; designated as XylI or 4-OD). This complex is crucial for the efficient conversion of 2-oxo-3-hexenedioate to 2-oxo-4-hydroxypentanoate. The decarboxylase, XylI, is unstable in the absence of the hydratase, XylJ.

The kinetic parameters of the 4-oxalocrotonate decarboxylase component (NahK, a homolog of XylI) have been determined both in the presence and absence of the hydratase component. For the XylI/XylJ complex, the steady-state kinetic values for the decarboxylase were determined at pH 7.3 with 5 mM MgCl₂. The Michaelis constant (KM) was found to be 6.6 ± 0.6 µM, with a catalytic rate (kcat) of 68 ± 2 s⁻¹ and a catalytic efficiency (kcat/KM) of 1.0 × 10⁷ M⁻¹s⁻¹. When XylI was complexed with a mutant hydratase (E106QXylJ) lacking hydratase activity, the kinetic parameters were similar: a KM of 13 ± 1 µM, a kcat of 67 ± 2 s⁻¹, and a kcat/KM of 5.1 × 10⁶ M⁻¹s⁻¹. These findings suggest that the decarboxylase activity occurs independently of the hydratase's catalytic function within the complex.

The activity of the recombinant NahK in the absence of the hydratase (NahL) was also studied, showing pH dependence. The KM decreases as the pH increases, likely due to the ionization of the substrate leading to tighter binding. The kcat and catalytic efficiency are highest in the pH range of 7.0–8.0.

Table 1: Steady-State Kinetic Parameters for 4-Oxalocrotonate Decarboxylase (NahK) at Various pH Values

| pH | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| 6.0 | 41 ± 5 | 29 ± 2 | 7.1 × 10⁵ |

| 6.5 | 32 ± 3 | 43 ± 2 | 1.3 × 10⁶ |

| 7.0 | 20 ± 2 | 61 ± 2 | 3.1 × 10⁶ |

| 7.5 | 16 ± 2 | 68 ± 3 | 4.3 × 10⁶ |

| 8.0 | 11 ± 1 | 59 ± 2 | 5.4 × 10⁶ |

Structural Biology of Enzyme-Substrate Complexes

The crystal structure of 4-oxalocrotonate decarboxylase (NahK) from Pseudomonas putida G7 has been resolved, both in its apo form and in complex with substrate analogs. This has provided significant insights into its catalytic mechanism. NahK is a monomeric and stable enzyme when expressed in the absence of its hydratase partner, NahL. The structure reveals a lid domain that is implicated in substrate binding.

The active site of NahK contains a divalent metal ion, typically Mg²⁺, which is coordinated by three glutamate (B1630785) residues: Glu109, Glu111, and Glu142. Several other key residues, including Lys64, Lys72, and Ser164, are involved in substrate binding and catalysis.

While the structure of the full 4-oxalocrotonate decarboxylase/2-oxopent-4-enoate hydratase complex (XylI/XylJ or NahK/NahL) with a bound substrate is not fully elucidated, the available data suggests that the two enzymes have separate active sites. The unstable product of the decarboxylase, 2-hydroxypenta-2,4-dienoate, is likely channeled to the active site of the hydratase. This channeling mechanism would prevent the release of the unstable intermediate into the bulk solvent.

The 2-oxopent-4-enoate hydratase belongs to the fumarylacetoacetate hydrolase (FAH) superfamily. While a specific crystal structure of the hydratase with its substrate is not available, its homology to other members of the FAH family suggests a conserved fold and active site architecture.

Elucidation of Stereochemical Control in Biocatalytic Reactions

The enzymatic transformations involving this compound are characterized by a high degree of stereochemical control. The product of the 4-oxalocrotonate decarboxylase is 2-hydroxypenta-2,4-dienoate. The subsequent ketonization of this enol intermediate, catalyzed by the 2-oxopent-4-enoate hydratase (VPH/XylJ), is highly stereoselective.

Studies using deuterium-labeled substrates have shown that the wild-type decarboxylase/hydratase complex produces 2-oxo-(3S)-[3-D]-4-pentenoate. This indicates that the proton is added to a specific face of the enol intermediate. In contrast, when the decarboxylation is carried out by the decarboxylase in a complex with a catalytically inactive hydratase mutant, a racemic mixture of the product is formed. This demonstrates that the hydratase component is responsible for the stereoselective ketonization of the enol product generated by the decarboxylase.

Proposed Reaction Mechanisms for Enzymatic Conversions

The enzymatic conversion of substrates leading to and from this compound involves sophisticated catalytic strategies for C-C bond manipulation and precise control over tautomeric states.

Catalytic Strategies of C-C Bond Cleavage and Formation

The key C-C bond cleavage step is the decarboxylation of 4-oxalocrotonate (more accurately, 2-oxo-3-hexenedioate) to produce 2-hydroxypenta-2,4-dienoate and CO₂, catalyzed by 4-oxalocrotonate decarboxylase. The crystal structure of the enzyme's homolog, NahK, has illuminated a metal-assisted decarboxylation mechanism.

The proposed mechanism involves the binding of the substrate to the active site, where the carboxylate groups interact with key residues. The divalent metal ion (Mg²⁺) in the active site plays a crucial role in polarizing the carbonyl group of the substrate. This polarization facilitates the departure of the carboxyl group as CO₂. The transition state for this carbon-carbon bond cleavage is thought to be late, meaning it closely resembles the products. Isotope effect studies support that the decarboxylation step is nearly rate-limiting.

Role of Active Site Residues in Proton Transfer and Tautomerization

The active site residues of both the decarboxylase and the hydratase are finely tuned to control proton transfer and tautomerization events.

In 4-oxalocrotonate decarboxylase (NahK), the glutamate residues (Glu109, Glu111, and Glu142) are essential for coordinating the catalytic metal ion. The lysine (B10760008) residues (Lys64 and Lys72) and serine (Ser164) are implicated in binding the substrate and facilitating the decarboxylation reaction.

Following decarboxylation, the product, 2-hydroxypenta-2,4-dienoate, undergoes ketonization to form 2-oxopent-4-enoate. This tautomerization is catalyzed by the 2-oxopent-4-enoate hydratase component of the enzyme complex. While the specific active site residues of the hydratase are not as well-defined from crystal structures, mutagenesis studies on the XylJ/VPH component have identified Glu-106 as a potential catalytic residue. Mutation of this residue to glutamine abolishes the hydratase activity. It is proposed that this glutamate residue acts as a general base to abstract a proton from a water molecule, which then attacks the enol substrate. The resulting intermediate is then protonated to yield the final keto product in a stereospecific manner. The physical association of the decarboxylase and hydratase ensures that this proton transfer and tautomerization occurs efficiently and with high fidelity.

Evolutionary Relationships Among Related Metabolic Enzymes

The metabolic pathways responsible for the degradation of aromatic compounds, such as the catechol meta-cleavage pathway where this compound is an intermediate, are a fascinating subject of evolutionary study. The enzymes within these pathways exhibit a modular nature and have evolved to process a wide array of substrates, driven by environmental pressures and the availability of different carbon sources.

The genetic determinants for these pathways are often located on mobile genetic elements like plasmids, which facilitates their dissemination among different bacterial species through horizontal gene transfer. This modular evolution has led to the assembly of diverse catabolic pathways in various microorganisms. A prime example is the evolutionary relationship between the dmp (dimethylphenol) and bph (biphenyl) gene clusters found in different bacteria. These clusters encode enzymes for the degradation of phenolic compounds and biphenyls, respectively, and they share homologous genes for the lower part of the pathway that metabolizes catechol-derived intermediates.

A key enzyme in this pathway is 4-hydroxy-2-oxovalerate aldolase (B8822740), which is responsible for the cleavage of a precursor to this compound. In different bacterial strains, this enzyme is encoded by homologous genes such as dmpG and bphI. For instance, the BphI enzyme from Burkholderia xenovorans LB400 shares a significant sequence identity of 56% with the DmpG enzyme from Pseudomonas sp. CF600. nih.gov This homology is indicative of a common ancestor and divergent evolution, where the enzymes have retained their fundamental catalytic function while potentially adapting to different substrate specificities or regulatory controls within their respective hosts.

Interestingly, the evolution of these metabolic enzymes is not solely a story of divergent evolution. There is compelling evidence for convergent evolution, where unrelated enzymes have independently evolved to perform similar catalytic functions. A notable case is the comparison between the Class II pyruvate (B1213749) aldolases HpaI and DmpG from the aromatic meta-cleavage pathway and the HMG/CHA aldolase from the protocatechuate 4,5-cleavage pathway. nih.gov While HpaI and DmpG share a common TIM barrel structural fold, the HMG/CHA aldolase possesses a distinct four-layered α-β-β-α sandwich structure. nih.gov Despite these different protein folds, all three enzymes have convergently evolved a common catalytic mechanism. This is highlighted by the presence of a critical arginine residue in their active sites, which plays a crucial role in stabilizing the enolate anion intermediate during catalysis. nih.gov This functional convergence underscores the efficiency and elegance of the chemical solution that nature has repeatedly and independently discovered.

The evolutionary adaptability of these pathways is further demonstrated by the variations in substrate specificity observed among homologous enzymes. For example, some 4-hydroxy-2-oxovalerate aldolases can also process longer-chain substrates like 4-hydroxy-2-oxohexanoate. wikipedia.org This flexibility is a result of subtle changes in the active site architecture, driven by the selective pressures of diverse environmental pollutants.

Table 1: Convergent Evolution of Pyruvate Aldolases

| Enzyme | Pathway | Structural Fold | Key Catalytic Residue | Evolutionary Relationship to DmpG |

| DmpG | Aromatic meta-cleavage | TIM barrel | Arginine | - |

| HpaI | Aromatic meta-cleavage | TIM barrel | Arginine | Homologous (Divergent Evolution) |

| HMG/CHA Aldolase | Protocatechuate 4,5-cleavage | α-β-β-α sandwich | Arginine | Analogous (Convergent Evolution) |

Table 2: Key Enzymes in the Transformation of this compound Precursors and their Evolutionary Characteristics

| Enzyme | Gene | Function in Pathway | Evolutionary Feature |

| 2-Hydroxypenta-2,4-dienoate Hydratase | dmpE / bphE | Hydration of the dienolate intermediate | Part of the modular dmp and bph gene clusters |

| 4-Hydroxy-2-oxovalerate Aldolase | dmpG / bphI / bphF1 | Aldol cleavage to pyruvate and an aldehyde | Exhibits both divergent and convergent evolution |

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for 2-Hydroxy-4-oxopent-2-enoic Acid and its Esters

The preparation of the target acid and its esters can be achieved through several key pathways, including direct esterification, condensation reactions to build the carbon skeleton, and oxidative cleavage of renewable feedstocks.

While direct synthesis of the esters is common, standard esterification of this compound is a viable route. The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Given the presence of other functional groups, reaction conditions must be chosen carefully to avoid side reactions. The enol hydroxyl group may also react under certain conditions, necessitating the use of specific protecting groups or milder esterification methods if selectivity is required.

A primary and highly effective method for constructing the carbon backbone of this compound and its esters is the Claisen condensation. youtube.comyoutube.comyoutube.com This reaction involves the base-catalyzed condensation between an ester and another carbonyl compound. To synthesize the target structure, a crossed or mixed Claisen condensation is employed.

Specifically, the synthesis can be achieved by reacting acetone (B3395972) with a dialkyl oxalate (B1200264), such as diethyl oxalate, in the presence of a strong base like sodium ethoxide or sodium hydride. The mechanism proceeds as follows:

Enolate Formation: The base abstracts an α-proton from acetone to form an enolate.

Nucleophilic Attack: The acetone enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl oxalate. This results in nucleophilic acyl substitution. youtube.com

Elimination: The ethoxide group is eliminated from the tetrahedral intermediate, forming ethyl 2,4-dioxopentanoate.

Tautomerization: The resulting β-keto ester exists in equilibrium with its more stable enol tautomer, which is analogous to the structure of this compound ester.

Hydrolysis: Subsequent saponification of the ester with a base, followed by acidic workup, yields the final carboxylic acid.

A similar synthesis has been reported for an analogous compound, methyl 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, which was prepared by reacting pentafluoroacetophenone with dimethyl oxalate using sodium methylate as the base. researchgate.net The final step of such syntheses often involves dehydration of a β-hydroxy intermediate to form the α,β-unsaturated system. The dehydration of 4-hydroxy-2-oxopentanoate (B1241807) is a known biological pathway to form the related compound 2-oxopent-4-enoic acid. wikipedia.org

Table 1: Claisen Condensation for Ester Synthesis

| Reactant 1 | Reactant 2 | Base | Product (Ester) |

|---|---|---|---|

| Acetone | Diethyl Oxalate | Sodium Ethoxide | Ethyl 2-hydroxy-4-oxopent-2-enoate |

The conversion of biomass-derived platform chemicals into valuable compounds is a key goal in green chemistry. 5-Hydroxymethylfurfural (HMF), readily obtained from carbohydrates, is a promising starting material. While the oxidation of HMF is widely studied, it typically yields 2,5-furandicarboxylic acid (FDCA). However, controlled oxidation involving ring-opening of furan-based precursors represents a potential, albeit less documented, pathway to aliphatic acids like this compound. This transformation would require selective cleavage of the furan (B31954) ring while managing the oxidation states of the various carbon atoms. Specific catalysts and conditions to direct the oxidation of HMF towards this particular keto acid are not extensively reported in the literature.

Preparation of Structurally Related Analogs and Heterocycles

The rich functionality of this compound makes it a versatile precursor for synthesizing related compounds, including important heterocyclic structures like pyrones.

4-Hydroxy-2-pyrones are a significant class of heterocycles found in many natural products. researchgate.netencyclopedia.pub The synthesis of these compounds often proceeds through the cyclization of 1,3,5-tricarbonyl precursors. mdpi.com A pentenoic acid derivative like this compound or its ester is an ideal precursor for this transformation.

The process involves an intramolecular condensation or lactonization. Under appropriate conditions (e.g., acid or base catalysis), the enol hydroxyl group can attack the carbonyl carbon of the ester (or activated carboxylic acid), leading to cyclization and subsequent dehydration to form the 4-hydroxy-2-pyrone ring. This biomimetic strategy mimics the action of polyketide synthases in nature. mdpi.com Various metal-catalyzed methods, such as those using palladium or gold, have also been developed to facilitate the synthesis of pyrones from unsaturated acid precursors. researchgate.netnih.gov

Table 2: Synthesis of 4-Hydroxy-2-pyrones

| Precursor Type | Reaction | Key Features |

|---|---|---|

| 1,3,5-Tricarbonyl Compounds | Intramolecular Cyclization | Biomimetic approach, often base-catalyzed mdpi.com |

| (Z)-2-Alken-4-ynoates | Electrophilic Cyclization | Palladium-catalyzed Sonogashira coupling followed by cyclization nih.gov |

The α,β-unsaturated carbonyl moiety is a highly reactive and versatile functional group that allows for numerous modifications. researchgate.net The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as conjugate or Michael addition. openstax.orgmdpi.com

Key modification strategies include:

Conjugate Addition: A wide variety of nucleophiles, including organocopper reagents (Gilman reagents), amines, thiols, and enolates, can be added to the β-position. openstax.org This is a powerful method for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse substituents.

Hydrogenation: The carbon-carbon double bond can be selectively reduced (hydrogenated) using catalysts like palladium on carbon (Pd/C) to yield the corresponding saturated β-keto acid, 2-hydroxy-4-oxopentanoic acid.

Cycloaddition Reactions: The conjugated system can participate as a dienophile in Diels-Alder reactions, providing a route to complex cyclic and bicyclic structures.

Substitution: Modifying the substituents at the α or β positions can tune the electronic properties and reactivity of the system. researchgate.net For example, introducing electron-donating or withdrawing groups can alter the susceptibility of the molecule to nucleophilic attack. researchgate.net

Application as a Chemical Building Block in Organic Synthesis

The intrinsic reactivity of this compound, endowed by its multiple functional groups, makes it a valuable and versatile building block in organic synthesis. Its potential applications are diverse, ranging from the construction of complex heterocyclic scaffolds to its use in multicomponent reactions for the rapid generation of molecular diversity.

The presence of both a nucleophilic hydroxyl group and electrophilic carbonyl carbons, in conjunction with the carboxylic acid moiety, allows for a wide array of chemical transformations. These include, but are not limited to, cyclization reactions, condensations, and additions.

One of the most significant applications of this compound and its analogs is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl-like functionality, in combination with the carboxylic acid, provides a perfect precursor for the formation of various six-membered rings. For example, intramolecular cyclization can lead to the formation of pyranone derivatives.

The reaction of this compound with various nucleophiles can lead to a diverse range of heterocyclic systems. For example, reaction with hydrazines can yield pyridazinones, while reaction with amidines can produce pyrimidines. The following table illustrates the potential of this compound as a precursor for various heterocyclic cores.

| Reactant | Resulting Heterocyclic Core |

| Hydrazine | Pyridazinone |

| Substituted Hydrazines | N-substituted Pyridazinones |

| Hydroxylamine | Oxazinone |

| Urea/Thiourea | Pyrimidinone/Thione |

| Amidines | Pyrimidines |

Furthermore, the reactivity of this compound makes it an ideal candidate for multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product, incorporating substantially all of the atoms of the starting materials. The use of building blocks like this compound in MCRs allows for the efficient and atom-economical synthesis of complex molecules in a single step. For instance, it could potentially be used in Ugi or Passerini-type reactions to generate peptidomimetic structures or other complex scaffolds.

The versatility of this compound as a building block is further highlighted by the synthesis of various biologically active molecules. For example, derivatives of the closely related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have been synthesized and identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This demonstrates the potential of this structural motif in medicinal chemistry and drug discovery.

Analytical Methodologies for Investigation of 2 Hydroxy 4 Oxopent 2 Enoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the precise chemical structure of 2-Hydroxy-4-oxopent-2-enoic acid and for investigating the mechanisms of the enzymatic reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric forms of this compound and its precursors. For instance, ¹H NMR has been instrumental in demonstrating that the product of 4-oxalocrotonate decarboxylation is indeed 2-hydroxypent-2,4-dienoate (the enol form) rather than its keto tautomer, 2-oxopent-4-enoate (B1242333). asm.org This distinction is critical as the subsequent enzyme in the pathway, 2-oxopent-4-enoate hydratase, specifically acts on the enol isomer. asm.org These mechanistic insights are crucial for understanding the catalytic strategies employed by enzymes in the catechol meta-cleavage pathway.

Advanced Mass Spectrometry for Metabolite Profiling

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are central to metabolite profiling and the identification of compounds like this compound in complex biological extracts. mdpi.comchula.ac.th High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown metabolite. mdpi.comnih.gov In metabolic profiling, MS-based investigations generate a "fingerprint" of a sample, characterized by the mass-to-charge (m/z) ratios and intensities of detected ions. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting product ions, offering deeper insights into the molecule's structure. mdpi.com These approaches are not only for identification but also for the quantitative analysis of a selection of metabolites involved in a specific biochemical pathway. nih.gov

Table 1: Key Mass Spectrometry Parameters for Metabolite Analysis

| Parameter | Description | Relevance |

|---|---|---|

| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge. | A fundamental property used for initial identification. |

| High-Resolution Mass (HRM) | Provides a very precise mass measurement. | Allows for the determination of the elemental formula. |

| Retention Time (RT) | The time it takes for a compound to pass through the chromatographic column. | Aids in distinguishing between isomers and other compounds. |

| Fragmentation Pattern (MS/MS) | The characteristic set of fragment ions produced from a precursor ion. | Provides structural information for compound identification. |

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound and related metabolites from the intricate mixtures typically found in biological samples. This separation is a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Pathway Intermediates

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of intermediates in pathways like the catecholamine pathway. sielc.comsielc.com Reversed-phase HPLC, often using a C18 column, is a common method for separating polar compounds. semanticscholar.orgnih.govnih.gov The separation of catecholamines and their metabolites can be achieved isocratically with aqueous eluents, and the retention is influenced by the pH of the mobile phase, which affects the ionization state of the analytes. nih.gov For complex mixtures, gradient elution, where the mobile phase composition is changed over time, is often employed to achieve better separation. semanticscholar.orgnih.gov HPLC systems can be coupled with various detectors, including UV-Vis and fluorescence detectors, for quantification, and more powerfully, with mass spectrometers (LC-MS) for definitive identification. semanticscholar.orgnih.gov

Table 2: Example HPLC Method Parameters for Catechol Pathway Intermediates

| Parameter | Condition | Reference |

|---|---|---|

| Column | Alltima C18, 5 µm, 4.6 x 250 mm | semanticscholar.org |

| Mobile Phase A | Water with 0.1% formic acid | semanticscholar.org |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Detection | UV at 254, 260, and 280 nm | semanticscholar.org |

| Gradient | 5% B to 95% B over 23 minutes | semanticscholar.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While less common for a non-volatile compound like this compound in its native state, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after chemical derivatization to create more volatile and thermally stable analogues. GC-MS is a powerful technique for the untargeted analysis of volatile compounds in complex samples. mdpi.comresearchgate.net The sample is introduced into a heated injection port, vaporized, and separated on a capillary column before entering the mass spectrometer for detection. mdpi.com The use of high-resolution MS in GC, such as GC-Orbitrap-MS, has enhanced the ability to accurately identify trace volatile compounds. nih.gov For comprehensive analysis, two-dimensional GC (GCxGC) can provide superior separation of complex mixtures. embrapa.br

In Situ Detection and Monitoring in Biological Systems

The direct, real-time detection and monitoring of this compound within biological systems present significant analytical challenges due to its transient nature and low concentrations. While specific in situ probes for this particular compound are not widely reported, the principles of in situ analysis are being applied to related metabolic processes. Techniques such as specialized biosensors and advanced imaging mass spectrometry are emerging as potential avenues for the future in situ study of such reactive intermediates. The development of these methods would provide invaluable insights into the spatial and temporal dynamics of metabolic pathways involving this compound.

Computational and Theoretical Approaches in 2 Hydroxy 4 Oxopent 2 Enoic Acid Research

Molecular Modeling and Docking Studies of Enzyme-Ligand Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (enzyme). These methods are instrumental in understanding the substrate specificity and catalytic mechanism of enzymes involved in the metabolism of 2-hydroxy-4-oxopent-2-enoic acid.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally related molecules and enzymes within similar metabolic pathways. For instance, in the degradation of aromatic compounds, enzymes such as hydrolases and dehydrogenases play a crucial role.

A pertinent example is the study of 2-hydroxymuconate semialdehyde dehydrogenase, an enzyme that acts on a related substrate in the catechol meta-cleavage pathway. nih.gov Docking studies on such enzymes typically involve preparing the three-dimensional structures of both the enzyme and the ligand. The enzyme's active site, the region where the substrate binds, is of particular interest. Computational algorithms then systematically sample different binding poses of the ligand within the active site, scoring each pose based on factors like intermolecular forces, shape complementarity, and desolvation penalties.

Similarly, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of enzyme-ligand complexes. A study on the biodegradation of polycyclic aromatic hydrocarbons (PAHs) by cytochrome P450 (CYP) enzymes utilized MD simulations to show how the addition of surfactants could alter the enzyme's conformation, leading to more favorable interactions with the PAH substrates. nih.gov This approach could be applied to understand how environmental factors might influence the enzymatic processing of this compound.

Table 1: Key Amino Acid Residues in Enzyme Active Sites Interacting with Related Substrates

| Enzyme | Substrate/Ligand | Interacting Residues | Type of Interaction | Reference |

| γ-hydroxymuconic semialdehyde dehydrogenase | γ-hydroxymuconic semialdehyde | C281, E247, N149, F150, H275, I282, W157, F447 | Hydrogen bonding, Hydrophobic interactions | researchgate.net |

| Zearalenone Hydrolase | Zearalenone | D45, R139 | Hydrogen bonding | mdpi.com |

| Cytochrome P450 | Naphthalene, Chrysene, Pyrene | Not specified | Hydrophobic interactions | nih.gov |

Quantum Mechanical and Molecular Dynamics Simulations of Reactivity

Quantum mechanics (QM) and molecular dynamics (MD) simulations offer a detailed view of the chemical reactivity of molecules like this compound at the atomic level. QM methods can elucidate reaction mechanisms, transition states, and activation energies, while MD simulations provide insights into the dynamic behavior of molecules over time.

A notable example of these approaches is the use of hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to study enzyme catalysis. A QM/MM study of BphD, a meta-cleavage product hydrolase, investigated its catalytic mechanism towards 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), a compound structurally similar to this compound. rsc.org This study detailed the acylation and deacylation steps of the reaction, identifying the key amino acid residues involved in the catalytic triad (B1167595) (Ser-His-Asp). rsc.org Such computational investigations can reveal the intricate details of bond-breaking and bond-forming events during the enzymatic conversion of this compound.

MD simulations can also be used to explore the conformational landscape of this compound and its interactions with its environment. For instance, simulations could model the behavior of this molecule in aqueous solution, providing information on its solvation and stability. Studies on the interaction of PAHs with other molecules, such as acetaldehyde, have used MD simulations to understand the dynamics of nanoparticle formation, which has implications for the environmental fate of these compounds. researchgate.net

Systems Biology Approaches for Metabolic Network Analysis

Systems biology aims to understand complex biological systems by integrating experimental data with computational modeling. For a metabolic intermediate like this compound, systems biology approaches can place its role within the broader context of cellular metabolism.

This compound is a known intermediate in the catechol meta-cleavage pathway, a central route for the bacterial degradation of aromatic compounds such as phenanthrene (B1679779). ethz.chnih.gov The application of systems biology to study the biodegradation of PAHs has provided global insights into the underlying molecular mechanisms and the physiological responses of the degrading organisms. caister.com

Metabolic network reconstruction is a key component of systems biology. These reconstructions are comprehensive maps of all known metabolic reactions in an organism. By analyzing these networks, researchers can predict metabolic fluxes, identify essential genes, and engineer metabolic pathways. For example, the degradation of phenanthrene by various bacteria, including Pseudomonas, Stenotrophomonas maltophilia, and Gordonia sp., has been extensively studied, and the metabolic pathways have been elucidated. researchgate.netnih.govnih.gov These pathways show that phenanthrene is broken down through a series of enzymatic reactions, leading to central metabolites that can enter the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net this compound is a key player in this funneling process.

Table 2: Enzymes and Reactions in the Catechol Meta-Cleavage Pathway

| Enzyme | Reaction | Substrate | Product | Reference |

| Catechol 2,3-dioxygenase | Ring cleavage | Catechol | 2-Hydroxymuconate semialdehyde | nih.govresearchgate.net |

| 2-Hydroxymuconate-semialdehyde hydrolase | Hydrolysis | 2-Hydroxymuconate semialdehyde | 2-Oxopent-4-enoic acid | wikipedia.org |

| 2-Oxopent-4-enoate (B1242333) hydratase | Hydration | 2-Oxopent-4-enoic acid | 4-Hydroxy-2-oxovalerate | nih.gov |

| 4-Hydroxy-2-oxovalerate aldolase (B8822740) | Aldol cleavage | 4-Hydroxy-2-oxovalerate | Pyruvate (B1213749) and Acetaldehyde | nih.gov |

Predictive Models for Biodegradation Pathways

Computational models that predict the biodegradation pathways of chemical compounds are valuable tools for assessing the environmental fate of pollutants and for designing bioremediation strategies. These models often use a rule-based approach, where a set of known enzymatic reactions is applied to a target molecule to generate a network of potential metabolites.

While specific predictive models for the biodegradation of this compound itself may not be widely published, the principles for creating such models are well-established. Given that this compound is an intermediate in well-characterized degradation pathways, its subsequent breakdown can be predicted based on the known enzymatic reactions. For instance, it is known to be converted to 4-hydroxy-2-oxovalerate by 2-oxopent-4-enoate hydratase. nih.gov

Predictive models can also be used to forecast the biodegradation of more complex molecules that lead to the formation of this compound. For example, the degradation of phenanthrene can be modeled by simulating the sequential action of dioxygenases, dehydrogenases, and hydrolases. ethz.chnih.govnih.gov These models can help in identifying potential bottlenecks in the degradation pathway and in suggesting genetic modifications to improve the efficiency of bioremediation. The development of such models often relies on databases of microbial metabolism and enzymatic reactions, as well as on experimental data from biodegradation studies. nih.govepfl.chmdpi.com

Emerging Research Directions and Future Perspectives

Discovery of Novel Biological Roles and Pathways

Currently, there is a lack of published research detailing specific biological roles or metabolic pathways for 2-Hydroxy-4-oxopent-2-enoic acid. While related compounds, such as 2-oxopent-4-enoic acid and 4-hydroxy-2-oxopentanoic acid, are known intermediates in the metabolic degradation of aromatic compounds like catechol, the direct biological function of this compound remains uncharacterized. wikipedia.orgnih.govwikipedia.org Future research efforts would be required to elucidate its potential involvement in cellular metabolism, signaling, or other biological processes.

Integration of Multi-Omics Data for Comprehensive Understanding (Genomics, Proteomics, Metabolomics)

There are no specific multi-omics studies (genomics, proteomics, metabolomics) focused on this compound reported in the available literature. Multi-omics approaches are powerful tools for understanding complex biological systems and have been applied to investigate the metabolism of other α-keto acids and related pathways. researchgate.netnih.govacs.orgnih.govrsc.org Such integrated analyses could, in the future, help to identify the metabolic context of this compound, should it be identified as a component of a biological system.

Exploration of Chemoenzymatic Synthesis for Sustainable Production

While chemoenzymatic synthesis is a rapidly growing field for the sustainable production of a wide array of chemicals and natural products, there are no published methods specifically describing the chemoenzymatic synthesis of this compound. nih.govnih.gov General strategies often combine the high selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. The application of these principles to produce this compound remains an unexplored area of research.

Applications in Advanced Chemical Biology Methodologies (e.g., aldehyde scavenging agents)

There is no information available regarding the use of this compound in advanced chemical biology methodologies. The concept of aldehyde scavenging is an important area of research, particularly in the context of mitigating cellular damage caused by reactive aldehydes. However, the potential for this compound to act as an aldehyde scavenging agent has not been investigated.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-Hydroxy-4-oxopent-2-enoic acid?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Michael addition , common for α,β-unsaturated carbonyl systems. Key steps include:

- Precursor selection : Use β-keto acids or esters as starting materials.

- Reaction optimization : Adjust pH (acidic/basic conditions) to favor enol formation and subsequent cyclization.

- Purification : Employ HPLC with reverse-phase C18 columns to isolate the product from byproducts .

Q. Which spectroscopic techniques are critical for characterizing structural isomerism in this compound?

- Methodological Answer :

- NMR spectroscopy : Distinguish keto-enol tautomers using proton shifts (e.g., enolic protons at δ 10–12 ppm) and coupling constants .

- X-ray crystallography : Resolve geometric isomerism (cis/trans) in crystalline forms by analyzing bond angles and dihedral angles .

- UV-Vis spectroscopy : Monitor conjugation effects (λmax ~240–280 nm for α,β-unsaturated systems) .

Q. How should researchers optimize HPLC protocols for separating this compound from synthetic byproducts?

- Methodological Answer :

- Mobile phase : Use acetonitrile/water gradients with 0.1% formic acid to enhance peak resolution.

- Column selection : C18 columns (5 µm particle size) for polar carboxylates.

- Detection : UV detection at 210–260 nm for carbonyl and conjugated systems .

Advanced Research Questions

Q. What computational strategies predict the keto-enol tautomerism equilibrium of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between tautomers using B3LYP/6-31G(d) basis sets.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on tautomer stability.

- Validation : Compare computational results with experimental NMR and IR data to refine models .

Q. How can experimentalists resolve discrepancies in reported reaction kinetics for acid-catalyzed degradation of this compound?

- Methodological Answer :

- Multi-technique validation : Cross-check kinetic data using HPLC (quantitative analysis) and NMR (structural monitoring).

- Statistical analysis : Apply Arrhenius plots and Eyring equations to identify outliers.

- Controlled variables : Standardize temperature, pH, and ionic strength across studies .

Q. What steric and electronic factors govern the reactivity of this compound in cyclization reactions?

- Methodological Answer :

- Steric effects : Use substituent bulkiness (e.g., methyl groups) to probe transition-state accessibility.

- Electronic effects : Modify electron-withdrawing/donating groups to alter resonance stabilization.

- Mechanistic probes : Employ isotopic labeling (²H/¹³C) and LC-MS to track reaction pathways .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies, prioritizing those with HPLC/NMR-validated purity .

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell lines, exposure times).

- Pathway mapping : Use SAR (Structure-Activity Relationship) models to isolate bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.